1,2,3,4-Tetrahydronaphthalene

Description

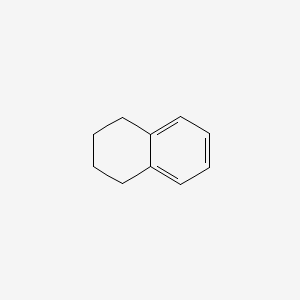

Tetralin is an ortho-fused bicyclic hydrocarbon that is 1,2,3,4-tetrahydro derivative of naphthalene. It is an ortho-fused bicyclic hydrocarbon and a member of tetralins. It derives from a hydride of a naphthalene.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWXQJXEFPUFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026118 | |

| Record name | Tetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydronaphthalene appears as a light colored liquid. May be irritating to skin, eyes and mucous membranes., Liquid, Light-colored liquid; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Tetrahydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1022 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

406 °F at 760 mmHg (USCG, 1999), 207.6 °C @ 760 MM HG, 207.6 °C | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

176 °F (USCG, 1999), 82 °C, 171 °F (77 °C) (OPEN CUP); 180 °F (82 °C) (CLOSED CUP), 160 °F (71 °C) (CLOSED CUP), 176 °C (Closed cup); 190 °F (Open cup), 77 °C o.c. | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Tetrahydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1022 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

MISCIBLE WITH ETHANOL, BUTANOL, ACETONE, BENZENE, PETROLEUM ETHER, CHLOROFORM, &PETROLEUM ETHER, DECALIN; SOL IN METHANOL: 50.6% WT/WT; INSOL IN WATER., SOL IN ANILINE, SOL IN ETHER, Solubility in water: very poor | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.974 at 68 °F (liquid (USCG, 1999) - Less dense than water; will float, 0.9702 G/ML @ 20 °C/4 °C, MOISTURE CONTENT NONE; RESIDUE ON EVAPORATION NONE; BULK DENSITY 8 LB/GAL, Relative density (water = 1): 0.9702 | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.6 (AIR= 1), Relative vapor density (air = 1): 4.6 | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.03 mmHg (USCG, 1999), 0.36 [mmHg], 0.368 mm Hg at 25 °C, from experimentally derived coefficients, Vapor pressure, kPa at 25 °C: 0.05 | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Tetrahydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1022 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

DECAHYDRONAPHTHALENE AND NAPHTHALENE ARE THE PRINCIPAL IMPURITIES. | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

119-64-2, 68412-24-8 | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-, C1-4-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRALIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-, C1-4-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT6XMI58YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-23.1 °F (USCG, 1999), -35.8 °C | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydronaphthalene from Naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2,3,4-tetrahydronaphthalene (B1681288), commonly known as tetralin, from naphthalene (B1677914). Tetralin is a crucial intermediate in various industrial applications, including its use as a hydrogen-donor solvent in coal liquefaction and as a precursor in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] This document details the catalytic hydrogenation of naphthalene, focusing on reaction pathways, catalyst systems, and experimental protocols.

Introduction to Naphthalene Hydrogenation

The primary industrial method for producing tetralin is the selective catalytic hydrogenation of naphthalene.[3][5][6] This process involves the addition of two moles of hydrogen gas to one mole of naphthalene to saturate one of the aromatic rings.[5] Further hydrogenation can lead to the formation of decahydronaphthalene (B1670005) (decalin), which is often considered a byproduct when tetralin is the desired product.[1][6][7] The selectivity towards tetralin is a critical aspect of this synthesis and is highly dependent on the choice of catalyst and reaction conditions.

Reaction Pathways and Mechanism

The hydrogenation of naphthalene to tetralin and subsequently to decalin is a sequential reaction. The generally accepted reaction pathway is illustrated below. The first step, the hydrogenation of naphthalene to tetralin, is typically faster than the subsequent hydrogenation of tetralin to decalin.[8]

Caption: Reaction pathway for the hydrogenation of naphthalene.

The mechanism involves the adsorption of naphthalene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.[1] The aromaticity of the second ring in tetralin makes it more resistant to hydrogenation compared to the first ring of naphthalene, which allows for the selective synthesis of tetralin under controlled conditions.[1]

Catalytic Systems for Selective Hydrogenation

A variety of catalysts have been investigated for the selective hydrogenation of naphthalene to tetralin. These primarily include transition metals supported on various materials. The choice of catalyst significantly impacts the conversion of naphthalene and the selectivity towards tetralin.

Noble Metal Catalysts

Platinum (Pt) and Palladium (Pd) based catalysts are highly active for naphthalene hydrogenation.[5][7] They often exhibit high selectivity to tetralin at relatively mild conditions.

Non-Noble Metal Catalysts

Nickel (Ni) and Molybdenum (Mo) based catalysts, often in combination (Ni-Mo), are widely used due to their lower cost and good performance.[1][2][9][10] These catalysts can achieve high conversion and selectivity, although they may require more stringent reaction conditions compared to noble metal catalysts.[2][10]

Catalyst Supports

The support material plays a crucial role in the dispersion of the active metal and the overall catalytic activity. Common supports include alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), activated carbon, and zeolites.[2][5][9] The properties of the support, such as surface area and acidity, can influence the reaction.[9]

Quantitative Data on Catalytic Performance

The following tables summarize the performance of various catalytic systems for the synthesis of tetralin from naphthalene under different experimental conditions.

Table 1: Performance of Noble Metal Catalysts

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Time (h) | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Tetralin Yield (%) | Reference |

| Pt | Hyper-cross-linked aromatic polymer | 250 | 6 | - | ~100 | ~93-94 | - | [5] |

| Pd/Al₂O₃ | Al₂O₃ | 100 | 6.8 | - | - | 99.7 | - | [8] |

Table 2: Performance of Non-Noble Metal Catalysts

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Time (h) | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Tetralin Yield (%) | Reference |

| Ni/S950 | S950 resin | 200 | 2 | 2 | 100 | - | 95.6 | [1][11] |

| 4%NiO-20%MoO₃ | Al₂O₃ | 200 | 6 | 8 | 95.62 | 99.75 | - | [5][10] |

| Ni-Mo | Al₂O₃ | 200 | 6 | 8 | 99.56 | 99.43 | 98.99 | [9] |

| Fe-Mo based | - | - | - | - | - | - | 85 | [9][12] |

| MoS₂ | Activated Carbon | - | - | - | >90 | >90 | - | [2] |

Experimental Protocols

This section provides a general experimental workflow and a detailed protocol for the synthesis of tetralin based on the literature.

General Experimental Workflow

The following diagram illustrates a typical workflow for a batch hydrogenation experiment.

Caption: General experimental workflow for naphthalene hydrogenation.

Detailed Experimental Protocol (Example)

The following protocol is a representative example for the selective hydrogenation of naphthalene using a Ni-Mo/Al₂O₃ catalyst in a batch reactor.[9][10]

Materials:

-

Naphthalene

-

n-hexane (solvent)

-

4%NiO-20%MoO₃/Al₂O₃ catalyst

-

High-pressure batch reactor (autoclave) with magnetic stirring and temperature control

-

Hydrogen gas (high purity)

-

Nitrogen gas (for purging)

Procedure:

-

Reactor Charging: In a stainless-steel batch reactor, add 1 g of naphthalene, 19 g of n-hexane, and 2 g of the 4%NiO-20%MoO₃/Al₂O₃ catalyst.[9]

-

Sealing and Purging: Seal the reactor and purge it several times with nitrogen gas to remove any air.

-

Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 6 MPa).[9]

-

Reaction: Heat the reactor to the target temperature (e.g., 200 °C) while stirring the mixture.[9] Maintain these conditions for the specified reaction time (e.g., 8 hours).[9][10]

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Product Recovery: Open the reactor and collect the liquid product mixture.

-

Catalyst Separation: Separate the catalyst from the liquid product by filtration. The catalyst can potentially be recovered and reused.[5]

-

Analysis: Analyze the composition of the product mixture using gas chromatography (GC) to determine the conversion of naphthalene and the selectivity to tetralin.

Conclusion

The synthesis of this compound from naphthalene via catalytic hydrogenation is a well-established and industrially significant process. The choice of catalyst and reaction conditions are paramount in achieving high conversion and, more importantly, high selectivity towards the desired product, tetralin. While noble metal catalysts offer high activity under mild conditions, non-noble metal catalysts like Ni-Mo systems provide a cost-effective alternative with excellent performance. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Tetralin - Wikipedia [en.wikipedia.org]

- 7. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enhancing the selectivity of the hydrogenation of naphthalene to tetralin by high temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

physical and chemical properties of 1,2,3,4-tetrahydronaphthalene

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,2,3,4-Tetrahydronaphthalene (B1681288)

Introduction

This compound, commonly known as Tetralin, is a bicyclic aromatic hydrocarbon with the chemical formula C₁₀H₁₂. Structurally, it is a derivative of naphthalene (B1677914) where one of the two aromatic rings has been fully hydrogenated, resulting in a molecule that fuses a benzene (B151609) ring with a cyclohexane (B81311) ring. This unique structure imparts a combination of aromatic character and alicyclic properties, making it a compound of significant interest in various industrial and research applications. It is particularly valued for its high solvency power, thermal stability, and its role as a hydrogen-donor solvent.[1]

This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. It includes quantitative data, descriptions of chemical reactivity, and relevant experimental methodologies.

Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic mild, aromatic odor, sometimes described as resembling a mix of benzene and menthol.[2][3] Its physical characteristics are well-documented and critical for its application as a solvent and chemical intermediate.

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| General | ||

| Molecular Formula | C₁₀H₁₂ | |

| Molecular Weight | 132.20 | g/mol |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Mild, aromatic | |

| Thermodynamic Properties | ||

| Melting Point | -35.8 to -35 | °C[4][5] |

| Boiling Point | 207 to 207.6 | °C[4][5] |

| Flash Point | 71 to 77 | °C (closed & open cup)[4][6] |

| Autoignition Temperature | 385 to 425 | °C[4] |

| Heat of Evaporation (at 200°C) | 42.3 | kJ/mol[6] |

| Physicochemical Properties | ||

| Density (at 20°C) | 0.9702 | g/cm³[4] |

| Density (at 25°C) | 0.973 | g/mL[5][7] |

| Solubility in Water | 0.045 g/L (Insoluble) | [3][8] |

| Solubility in Organic Solvents | Miscible with most organic solvents | |

| Vapor Pressure (at 20°C) | 0.18 to 0.34 | mmHg / hPa[5][7] |

| Vapor Density (air = 1) | 4.55 to 4.6 | [4][5][7] |

| Refractive Index (n20/D) | 1.541 | [5][7] |

| Viscosity (at 20°C) | 2.2 | mPa·s[6] |

| Octanol/Water Partition Coefficient (LogP) | 3.49 to 3.78 | [2][9] |

| Henry's Law Constant | 138 | Pa·m³/mol[9] |

| Safety Parameters | ||

| Explosive Limits | 0.8 - 5.0 | % (v/v) |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the presence of both an aromatic ring and a saturated alicyclic ring. It is generally stable under normal conditions but can undergo reactions characteristic of both structural motifs.[5]

Stability and Reactivity

Under recommended storage conditions, this compound is a stable compound.[5] However, prolonged exposure to air, light, and heat should be avoided. A significant chemical characteristic is its ability to slowly oxidize in the presence of air, which can lead to the formation of unstable peroxides.[4][10] This presents a safety hazard, and it is recommended to check for and eliminate peroxides before distillation.[4] The substance is incompatible with strong oxidizing agents (e.g., nitric acid, chromic acid) and strong acids, with which it can react vigorously.[5][10]

Hydrogen-Donor Capability

One of the most important chemical properties of this compound is its capacity to act as a hydrogen donor. In high-temperature processes such as coal liquefaction and petroleum refining, it can transfer hydrogen atoms to other molecules, facilitating cracking and stabilization of reactive intermediates.[1] During this process, this compound is dehydrogenated to naphthalene.

Caption: Workflow of this compound as a hydrogen donor.

Oxidation Reactions

The saturated ring of this compound is susceptible to oxidation. With strong oxidizing agents like acidified potassium permanganate, the alicyclic ring is cleaved, and the molecule is oxidized to Phthalic acid (benzene-1,2-dicarboxylic acid).[11] In industrial synthesis, controlled liquid-phase air oxidation is used to produce α-tetralone and α-tetralol, which are key intermediates for producing 1-naphthol (B170400) and the insecticide carbaryl.[6]

Caption: Oxidation of this compound to Phthalic acid.

Hazardous Decomposition

When heated to decomposition, this compound can produce irritating fumes and acrid smoke, including toxic carbon monoxide (CO) and carbon dioxide (CO₂).[4][12]

Experimental Protocols and Methodologies

Detailed experimental protocols for determining the physical and chemical properties of substances are typically standardized by organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD). While the specific protocols used for each data point cited are not detailed in the source literature, references are made to standard guidelines.

Purification Method

For research applications requiring high purity, commercial this compound can be purified to remove contaminants like naphthalene and oxidation byproducts. A common laboratory procedure involves the following steps:

-

Acid Washing : The technical-grade liquid is washed with successive portions of concentrated sulfuric acid until the acid layer remains colorless.[5]

-

Neutralization : It is then washed with a 10% aqueous sodium carbonate (Na₂CO₃) solution, followed by distilled water to remove any residual acid.[5]

-

Drying : The organic layer is dried over an anhydrous drying agent such as calcium sulfate (B86663) (CaSO₄) or sodium sulfate (Na₂SO₄).[5]

-

Distillation : The dried liquid is filtered and then purified by fractional distillation under reduced pressure, often over sodium (Na) or barium oxide (BaO) to remove residual water and peroxides.[5]

Toxicological Testing

Toxicological properties are determined using standardized OECD Test Guidelines (TG). For instance:

-

Skin Irritation : Assessed according to OECD TG 404. This compound is classified as a moderate skin irritant.[9][12]

-

Eye Irritation : Assessed according to OECD TG 405. It is not considered an eye irritant under this guideline.[9][12]

-

Skin Sensitization : Evaluated using methods like the guinea pig maximization test (OECD TG 406), in which it was found to be non-sensitizing.[12]

Safety, Handling, and Toxicology

Professionals handling this compound must be aware of its potential hazards and adhere to strict safety protocols.

Key Hazards

-

Flammability : It is a combustible liquid with a flash point above 77°C, and its vapors can form explosive mixtures with air.[4][12]

-

Peroxide Formation : Can form explosive peroxides upon prolonged exposure to air and light.[4][12]

-

Health Hazards : It is irritating to the skin, eyes, and respiratory tract.[4] Inhalation of high concentrations can cause central nervous system effects, including headache, dizziness, and nausea.[4][12] Aspiration into the lungs if swallowed may cause chemical pneumonitis.[4][12]

-

Environmental Hazards : The substance is toxic to aquatic organisms.[4]

Handling and Storage

-

Ventilation : Use in a well-ventilated area or with local exhaust ventilation to minimize vapor inhalation.[13]

-

Personal Protective Equipment (PPE) : Wear safety goggles, chemical-resistant gloves, and protective clothing.[4][13]

-

Storage : Store in a cool, well-ventilated area away from heat, ignition sources, and strong oxidizing agents.[4] If prolonged storage is required, storing under an inert gas like nitrogen is recommended to prevent oxidation.

-

Electrostatic Charges : The substance can generate electrostatic charges during flow or agitation, which may cause a fire. Ensure all equipment is properly bonded and grounded.[4][12]

Caption: Relationship between hazards and safety measures for Tetralin.

Conclusion

This compound is a versatile chemical with a well-defined profile of physical and chemical properties. Its dual nature, possessing both aromatic and saturated cyclic features, underpins its utility as a high-boiling point solvent and a hydrogen-donor in critical industrial processes. For researchers and drug development professionals, understanding these properties, alongside the necessary safety and handling protocols, is essential for its effective and safe application in the laboratory and beyond.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 119-64-2 | >98% [smolecule.com]

- 3. This compound Analytical Standard, Best Price Supplier & Trader in Mumbai [nacchemical.com]

- 4. ICSC 1527 - this compound [inchem.org]

- 5. This compound CAS#: 119-64-2 [m.chemicalbook.com]

- 6. You are being redirected... [schultzchem.com]

- 7. 1,2,3,4-四氢萘 anhydrous, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. This compound | 119-64-2 [chemicalbook.com]

- 11. shaalaa.com [shaalaa.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. pentachemicals.eu [pentachemicals.eu]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,2,3,4-Tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydronaphthalene (B1681288), commonly known as Tetralin, is a bicyclic hydrocarbon featuring a unique fusion of an aromatic benzene (B151609) ring and a saturated cyclohexane (B81311) ring.[1] This structural arrangement imparts a combination of aromatic character and alicyclic properties, making it a crucial scaffold in medicinal chemistry and a subject of significant conformational interest.[2] The non-planar nature of the saturated ring dictates the molecule's three-dimensional shape, which is fundamental to its chemical reactivity and biological interactions. This guide provides a detailed examination of Tetralin's molecular structure, the conformational dynamics of its saturated ring, and the experimental and computational methodologies employed to elucidate these characteristics.

Molecular Identity and Physicochemical Properties

Tetralin is a partially hydrogenated derivative of naphthalene (B1677914) with the chemical formula C₁₀H₁₂.[3] The molecule consists of a benzene ring fused to a cyclohexane ring, creating a rigid bicyclic system.[1] Its key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂ |

| Molar Mass | 132.21 g/mol |

| CAS Number | 119-64-2 |

| Appearance | Colorless liquid |

| Density | ~0.970 g/cm³ |

| Boiling Point | 206-208 °C |

| Melting Point | -35.8 °C |

| Synonyms | Tetralin, Benzocyclohexane, Tetrahydronaphthalene |

Table 1: Key Physicochemical Properties of this compound.[1][3]

Molecular Structure and Conformation

The core of Tetralin's structural complexity lies in the conformation of its six-membered alicyclic ring. Unlike the planar benzene ring, the saturated ring puckers to alleviate intrinsic ring strain, primarily angle strain and torsional strain, which would be significant in a planar conformation.[4][5]

The Half-Chair Conformation

The most stable and lowest-energy conformation for the saturated ring of this compound is the half-chair conformation. In this arrangement, four of the carbon atoms of the alicyclic ring lie in a plane, while the other two are displaced on opposite sides of this plane, minimizing eclipsing interactions between hydrogen atoms on adjacent carbons. This conformation is in dynamic equilibrium, with the ring capable of "flipping" between two equivalent half-chair forms.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | 119-64-2 [chemicalbook.com]

- 3. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]

spectroscopic data of 1,2,3,4-tetrahydronaphthalene (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 1,2,3,4-Tetrahydronaphthalene (B1681288)

Introduction

This compound, commonly known as Tetralin, is a bicyclic hydrocarbon widely utilized as a solvent, in heat transfer applications, and as a chemical intermediate in various industrial syntheses. Its structure, which features a fused benzene (B151609) ring and a cyclohexane (B81311) ring, provides a valuable model for studies in organic chemistry and drug development. Accurate structural elucidation and purity assessment are paramount, and this is achieved through a combination of spectroscopic techniques. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data points for this compound, providing a reference for its structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The spectra of this compound are relatively simple and highly characteristic, showing three distinct proton environments and four unique carbon environments.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~7.09 | Multiplet | 4H | Ar-H (H-5, H-6, H-7, H-8) |

| ~2.77 | Multiplet | 4H | Ar-CH₂ - (Benzylic, H-1, H-4) |

| ~1.81 | Multiplet | 4H | -CH₂ - (Aliphatic, H-2, H-3) |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1] (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| 137.1 | C -4a, C -8a (Quaternary Aromatic)[1] |

| 129.2 | C -5, C -8 (Aromatic)[1] |

| 125.9 | C -6, C -7 (Aromatic)[1] |

| 29.3 | C -1, C -4 (Benzylic)[1] |

| 23.3 | C -2, C -3 (Aliphatic)[1] |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of this compound is characterized by absorptions typical of aromatic and saturated hydrocarbon moieties.

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 3000 - 2850 | C-H Stretch | Aliphatic C-H |

| 1610 - 1580 | C=C Stretch | Aromatic Ring |

| 1500 - 1450 | C=C Stretch | Aromatic Ring |

| 1465 - 1440 | C-H Bend (Scissoring) | -CH₂- |

| 810 - 750 | C-H Bend (Out-of-plane) | 1,2-Disubstituted Benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. Electron Ionization (EI) is a common method for this type of analysis. The molecular weight of this compound is 132.21 g/mol .[2]

Table 4: Key Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Fragment Assignment |

| 132 | ~65% | [C₁₀H₁₂]⁺• (Molecular Ion, M⁺•) |

| 104 | 100% (Base Peak) | [M - C₂H₄]⁺• (Loss of ethene via retro-Diels-Alder) |

| 91 | ~30% | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~15% | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following sections describe generalized yet detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃).[3] A small amount of tetramethylsilane (B1202638) (TMS) is added to serve as an internal standard for chemical shift referencing (δ 0.00 ppm).[1] The solution is then transferred to a 5 mm NMR tube.[1]

-

Instrumentation : A high-field NMR spectrometer, operating at a frequency of 400 MHz or higher for protons, is used for data acquisition.[1][3]

-

Data Acquisition :

-

¹H NMR : A standard one-dimensional proton spectrum is acquired.[3] Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the co-addition of 16 to 32 scans to improve the signal-to-noise ratio.[3]

-

¹³C NMR : A proton-decoupled carbon spectrum is acquired to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[1] Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and the co-addition of 1024 or more scans to compensate for the low natural abundance of the ¹³C isotope.[3]

-

-

Data Processing : The raw data (Free Induction Decay, FID) is processed using appropriate software.[3] This involves Fourier transformation, phase correction, and baseline correction.[3] Chemical shifts are referenced to the TMS signal at 0.00 ppm or the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).[3]

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is highly convenient. A small drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) for transmission analysis.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.[3]

-

Data Acquisition : A background spectrum of the clean, empty ATR crystal or salt plates is recorded first.[3] The sample spectrum is then recorded over a typical range of 4000–400 cm⁻¹.[3] To enhance the signal-to-noise ratio, 16 to 32 scans are typically co-added.[3]

-

Data Processing : The final absorbance or transmittance spectrum is generated by automatically ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis of volatile compounds, or through a direct insertion probe.[3]

-

Instrumentation : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred to confirm the elemental composition with high accuracy.[3]

-

Data Acquisition :

-

Data Analysis : The resulting spectrum is analyzed to identify the molecular ion peak (M⁺•) and the characteristic fragmentation pattern, which provides corroborating evidence for the proposed structure.[3]

Mandatory Visualization

The logical workflow for the comprehensive spectroscopic analysis and structural elucidation of a compound like this compound is illustrated below.

Caption: Workflow for the spectroscopic analysis and structural elucidation of a molecule.

References

1,2,3,4-tetrahydronaphthalene reaction mechanisms and pathways

An In-depth Technical Guide on the Reaction Mechanisms and Pathways of 1,2,3,4-Tetrahydronaphthalene (B1681288)

Introduction

This compound, commonly known as Tetralin, is a bicyclic aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1] Structurally, it consists of a benzene (B151609) ring fused to a cyclohexane (B81311) ring, making it a partially hydrogenated derivative of naphthalene.[1][2] This unique structure imparts a combination of aromatic character and alicyclic reactivity, making it a valuable compound in various industrial and research settings. It is widely utilized as a high-boiling point solvent for resins, fats, and oils, and notably as a hydrogen-donor solvent in processes like coal liquefaction and heavy oil upgrading.[1][2][3] The ability of Tetralin to donate hydrogen atoms is crucial for stabilizing radical species and preventing coke formation in high-temperature refining processes.[2] Furthermore, the Tetralin scaffold is a key structural motif in numerous biologically active compounds and pharmaceuticals, including several clinically used anticancer drugs like Doxorubicin and antidepressants like Sertraline.[4][5]

This guide provides a detailed technical overview of the core reaction mechanisms and pathways of this compound, focusing on dehydrogenation, oxidation, pyrolysis, and catalytic conversions. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of Tetralin's chemical behavior.

Core Reaction Mechanisms and Pathways

Tetralin's reactivity is dominated by the presence of the benzylic hydrogens on its saturated ring, which are susceptible to abstraction, initiating a variety of radical and catalytic reactions.

Dehydrogenation

Dehydrogenation is a characteristic reaction of Tetralin, particularly at elevated temperatures, where it serves as a hydrogen donor. The process involves the sequential loss of hydrogen atoms to form 1,2-dihydronaphthalene (B1214177) and ultimately the fully aromatic naphthalene.[6] This reaction is fundamental to its application in coal liquefaction, where it transfers hydrogen to coal fragments, facilitating their conversion into liquid products.[6][7]

The mechanism can be catalyzed or purely thermal. In thermal processes, the reaction proceeds via a free-radical mechanism.[7] Catalytically, Lewis acid sites on zeolites or metals like platinum and palladium can facilitate dehydrogenation.[2][8] The overall reaction is endothermic.[8] At lower temperatures (e.g., 380°C), Tetralin primarily acts by transferring active hydrogen, while at higher temperatures (e.g., 420°C), it provides hydrogen through its own dehydrogenation.[6][7]

Caption: Figure 1: Dehydrogenation Pathway of Tetralin.

Autoxidation

When exposed to air or oxygen, especially in the presence of light or initiators, Tetralin undergoes autoxidation. This process follows a classic free-radical chain reaction mechanism involving initiation, propagation, and termination steps.[2][9] The primary products are 1-tetralinyl hydroperoxide, which can subsequently decompose to form 1-tetralone (B52770) (a ketone) and 1-tetralol (an alcohol). This oxidation pathway is a key consideration for its long-term storage, as the buildup of peroxides can be hazardous.[2]

-

Initiation: Formation of a tetralyl radical (C₁₀H₁₁•) by abstraction of a benzylic hydrogen.

-

Propagation: The tetralyl radical reacts with O₂ to form a tetralylperoxy radical (C₁₀H₁₁OO•). This peroxy radical then abstracts a hydrogen from another Tetralin molecule to form 1-tetralinyl hydroperoxide (C₁₀H₁₁OOH) and a new tetralyl radical, continuing the chain.

-

Termination: Radicals combine to form non-radical products.

Caption: Figure 2: Autoxidation Mechanism of Tetralin.

Pyrolysis

The thermal decomposition (pyrolysis) of Tetralin at high temperatures (450–800°C) is a complex process involving a multitude of competing free-radical reactions.[10][11] The product distribution is highly sensitive to reaction conditions such as temperature, pressure, and residence time.[11][12]

The main reaction pathways observed during pyrolysis are:

-

Dehydrogenation: Forming naphthalene, as previously described.[6][7]

-

Isomerization (Ring Contraction): Rearrangement to form methylindan.[6][13]

-

Ring Opening: Hydrogenolytic cleavage of the saturated ring to form butylbenzene (B1677000) and other alkylbenzenes.[11][12]

-

Cracking: Fragmentation to smaller molecules like ethylene, methane, and ethane.[12]

The process is initiated by the homolytic cleavage of C-H or C-C bonds, with the 1-tetralyl radical being a key intermediate.[10] Termination occurs through the combination or disproportionation of these radicals.[10]

Caption: Figure 3: Major Pyrolysis Pathways of Tetralin.

Catalytic Conversion on Zeolites

Zeolites, with their well-defined pore structures and acidic properties, are effective catalysts for the conversion of Tetralin into valuable chemicals. The reaction pathway is strongly dependent on the type of acid sites (Brønsted vs. Lewis) and the zeolite framework.[2][13]

-

Lewis Acid Sites: Primarily promote dehydrogenation to form naphthalene.[2][13]

-

Weak Brønsted Acid Sites: Tend to facilitate ring-contraction (isomerization) to produce methylindane.[2][13]

-

Strong Brønsted Acid Sites: Are crucial for the ring-opening of the naphthenic ring, leading to the formation of butylbenzene, which can further crack to produce benzene, toluene, and xylenes (B1142099) (BTX).[13]

The *BEA zeolite framework has shown high activity and selectivity towards the desired ring-opening products.[13]

Caption: Figure 4: Catalytic Conversion Pathways on Zeolites.

Biodegradation

Certain microorganisms can utilize Tetralin as a sole carbon and energy source. The aerobic biodegradation pathway has been well-characterized, particularly in Sphingopyxis granuli strain TFA.[14][15] The initial attack involves the dioxygenation of the aromatic ring by a multi-component dioxygenase enzyme.[14] This is followed by cleavage of the aromatic ring and subsequent metabolism of the resulting aliphatic chain, often via a β-oxidation pathway, ultimately yielding central metabolites like pyruvate (B1213749) and acetyl-CoA.[14]

Caption: Figure 5: Aerobic Biodegradation of Tetralin.

Data Presentation

Table 1: Transformation of Tetralin under High-Pressure Hydrogen

Source: Adapted from studies on direct coal liquefaction.[6][7]

| Parameter | Condition 1 | Condition 2 |

| Reaction Temperature | 380°C | 420°C |

| Tetralin Transformation Rate | 34.72% | 52.74% |

| Product Yield (Liquid) | ~90% | ~90% |

| Primary Role | Transferring Active Hydrogen | Dehydrogenation to Provide Hydrogen |

| Major Products | Naphthalene, Methyl Indan, Substituted Benzenes | Naphthalene, Methyl Indan, Substituted Benzenes |

Table 2: Product Distribution in Supercritical Tetralin Pyrolysis

Source: Adapted from pyrolysis studies at 4.77 MPa.[12]

| Temperature | Residence Time | Major Products (in order of decreasing yield at 802 K) |

| 702 K - 802 K | 79 s (at 802 K) | Naphthalene, Methylindane, Ethane, Methane, Ethene, Phenylbutane, Propane |

| Global Activation Energy | 273 kJ/mol | |

| Global Pre-exponential Factor | 10¹⁵.¹ s⁻¹ |

Experimental Protocols

Protocol for Tetralin Transformation/Pyrolysis in an Autoclave

This protocol describes a typical batch experiment to study the thermal transformation of Tetralin, simulating conditions relevant to coal liquefaction.

-

Reactor Preparation: A high-pressure batch reactor (autoclave) of appropriate volume (e.g., 50-100 mL) is cleaned, dried, and leak-tested.

-

Sample Loading: A precise mass of pure this compound is charged into the reactor. For co-processing studies, a known mass of a substrate (e.g., coal) would also be added.

-

Sealing and Purging: The reactor is sealed. To ensure an inert or specific reaction atmosphere, the reactor is purged several times with an inert gas (e.g., N₂) before being pressurized with a reactant gas (e.g., H₂) to a desired initial (cold) pressure.

-

Reaction: The sealed reactor is placed in a heating mantle or furnace. It is heated to the target reaction temperature (e.g., 380°C or 420°C) under constant stirring. The reaction is allowed to proceed for a set duration (e.g., 1-2 hours). Pressure and temperature are monitored throughout.[7]

-

Quenching: After the specified time, the reactor is rapidly cooled using a cooling bath (e.g., cold water or air) to quench the reaction.

-

Product Collection:

-

Gas Phase: The gas products are collected in a gas bag and analyzed by Gas Chromatography (GC) equipped with a Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID).

-

Liquid/Solid Phase: The reactor is opened, and the contents are carefully collected by washing with a suitable solvent (e.g., dichloromethane). The solid residue (if any) is separated by filtration, dried, and weighed. The liquid phase is collected for analysis.

-

Protocol for Product Analysis by GC-MS

This protocol is for the identification and quantification of components in the liquid product from Tetralin reactions.[7]

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used. A common setup includes a Thermo Trace GC ISQ or similar instrument.[7]

-

Column: A non-polar capillary column, such as a TR-5MS (30 m length, 0.25 mm inner diameter, 0.25 µm film thickness), is typically employed.[7]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.5 mL/min).[7]

-

Injection: A small volume of the liquid sample (diluted if necessary) is injected into the GC inlet, which is maintained at a high temperature (e.g., 280°C). A split ratio (e.g., 20:1) is often used.[7]

-

Temperature Program: The GC oven temperature is programmed to separate the components based on their boiling points. A typical program might be:

-

Initial temperature: 50°C, hold for 1 min.

-

Ramp 1: Increase to 90°C at 5°C/min, hold for 2 min.

-

Ramp 2: Increase to 240°C at 10°C/min, hold for 1 min.[7]

-

-

Mass Spectrometry: The MS is operated in Electron Ionization (EI) mode at 70 eV. The ion source temperature is set (e.g., 275°C), and the mass spectrometer scans a specific mass range (e.g., 50–550 amu).[7]

-

Data Analysis: The resulting chromatogram peaks are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification is performed by integrating peak areas and using calibration standards.

References

- 1. Tetralin - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. You are being redirected... [schultzchem.com]

- 4. researchgate.net [researchgate.net]

- 5. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction [frontiersin.org]

- 7. Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Mechanism of tetralin conversion on zeolites for the production of benzene derivatives - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 14. Biodegradation of Tetralin: Genomics, Gene Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Pioneering Pathways: An In-depth Technical Guide to the Early Discovery of 1,2,3,4-Tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational early 20th-century studies that led to the discovery and synthesis of 1,2,3,4-tetrahydronaphthalene (B1681288), a significant bicyclic hydrocarbon commercially known as Tetralin. This document provides a detailed examination of the pioneering experimental methodologies, quantitative data, and reaction pathways that established the groundwork for the production and application of this important industrial solvent and chemical intermediate.

Introduction: The Dawn of Naphthalene (B1677914) Hydrogenation

The quest to understand and manipulate the structure of aromatic compounds was a central theme of early 20th-century organic chemistry. Naphthalene, a readily available bicyclic aromatic hydrocarbon from coal tar, presented a tantalizing substrate for hydrogenation. The partial saturation of one of its aromatic rings to yield this compound marked a significant advancement in catalytic chemistry and opened new avenues for its use as a high-boiling point solvent and a hydrogen-donor in various chemical processes. This guide focuses on two seminal early methods for the synthesis of Tetralin: the catalytic hydrogenation of naphthalene and the Darzens synthesis.

Catalytic Hydrogenation of Naphthalene: The Work of Sabatier, Senderens, and Ipatieff

The most prevalent and historically significant method for the production of this compound is the direct catalytic hydrogenation of naphthalene. The pioneering work of French chemists Paul Sabatier and Jean-Baptiste Senderens in the field of catalysis using finely divided metals, particularly nickel, laid the theoretical and practical foundation for this process. Concurrently, the Russian-American chemist Vladimir Ipatieff's investigations into high-pressure catalytic reactions provided crucial insights and methodologies for carrying out such transformations efficiently.

Experimental Protocol: Ipatieff's High-Pressure Hydrogenation

One of the earliest detailed accounts of the high-pressure hydrogenation of naphthalene comes from the work of Vladimir Ipatieff and his collaborators. Their experiments, conducted in the early 1900s, demonstrated the feasibility of this transformation under forcing conditions.

Experimental Setup: The reaction was conducted in a specially designed high-pressure autoclave, often referred to as an "Ipatieff bomb," capable of withstanding high temperatures and pressures. The autoclave was equipped with a mechanism for agitation to ensure efficient contact between the reactants and the catalyst.

Reagents and Catalyst:

-

Naphthalene: The starting aromatic hydrocarbon.

-

Hydrogen Gas: The reducing agent.

-

Catalyst: A mixed metal oxide catalyst, typically composed of nickel oxide (NiO) and aluminum oxide (Al₂O₃) in a 1:1 ratio. The catalyst was used in its reduced form.

Procedure:

-

The solid naphthalene and the powdered catalyst were placed inside the autoclave.

-

The autoclave was sealed and purged with hydrogen gas to remove air.

-

The vessel was then pressurized with hydrogen to the desired initial pressure.

-

The autoclave was heated to the reaction temperature while being agitated.

-

The reaction was allowed to proceed for an extended period.

-

After cooling, the autoclave was depressurized, and the liquid product was collected and purified.

Quantitative Data from Early Hydrogenation Studies

The following table summarizes the quantitative data extracted from early high-pressure hydrogenation experiments on naphthalene.

| Parameter | Value | Reference |

| Starting Material | Naphthalene | Ipatieff & Kljukvin |

| Catalyst | 50% NiO, 50% Al₂O₃ | Ipatieff & Kljukvin |

| Temperature | 450-480 °C | Ipatieff & Kljukvin |

| Pressure | 60 atmospheres | Ipatieff & Kljukvin |

| Reaction Time | 25 hours | Ipatieff & Kljukvin |

| Product | This compound | Ipatieff & Kljukvin |

The Darzens Tetralin Synthesis: An Alternative Pathway

In 1926, the French chemist Auguste Georges Darzens reported a novel method for the synthesis of tetralin derivatives through an intramolecular cyclization reaction.[1] This elegant approach provided a valuable laboratory-scale alternative to the high-pressure catalytic hydrogenation methods.

Experimental Protocol: The Darzens Cyclization

The Darzens synthesis involves the acid-catalyzed cyclization of a 1-aryl-4-pentene derivative. The core of the method is an intramolecular electrophilic aromatic substitution.

Starting Material: A 1-aryl-pent-4-ene, such as α-benzyl-α-allylacetic acid.

Reagent: Concentrated sulfuric acid (H₂SO₄).

Procedure:

-

The 1-aryl-pent-4-ene derivative is dissolved in a suitable inert solvent.

-

Concentrated sulfuric acid is added cautiously to the solution.

-

The mixture is gently heated to a moderate temperature to initiate the cyclization.

-

The reaction is monitored until the starting material is consumed.

-

The reaction mixture is then worked up by pouring it into water and extracting the product with an organic solvent.

-

The organic extract is washed, dried, and the solvent is evaporated to yield the crude tetralin derivative.

-

Purification is typically achieved by distillation or crystallization.

Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core chemical transformations and the general experimental workflows described in the early studies of this compound synthesis.

Caption: Catalytic Hydrogenation Pathway to Tetralin.

Caption: Reaction Mechanism of the Darzens Synthesis.

Caption: General Laboratory Workflow for Tetralin Synthesis.

Conclusion